Product packaging for N-(3-bromophenyl)-2-cyclopentylacetamide(Cat. No.:)

N-(3-bromophenyl)-2-cyclopentylacetamide

Cat. No.: B308727
M. Wt: 282.18 g/mol
InChI Key: BRTIKHXKUDIASV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-cyclopentylacetamide is a synthetic chemical compound of interest in medicinal chemistry and organic synthesis. This molecule features a cyclopentylacetamide scaffold, a structure present in various biologically active molecules and synthetic intermediates . The bromophenyl moiety is a common functional group in chemical research, often utilized in cross-coupling reactions, such as the Suzuki reaction, to form more complex biaryl structures . As a brominated acetamide derivative, it serves as a versatile building block (building block) for the development of novel compounds in pharmaceutical research and material science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please inquire for specific CAS number, pricing, and availability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16BrNO B308727 N-(3-bromophenyl)-2-cyclopentylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

N-(3-bromophenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C13H16BrNO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,16)

InChI Key

BRTIKHXKUDIASV-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC(=CC=C2)Br

solubility

18.1 [ug/mL]

Origin of Product

United States

Spectroscopic and Structural Characterization in the Research of N 3 Bromophenyl 2 Cyclopentylacetamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-(3-bromophenyl)-2-cyclopentylacetamide, distinct signals corresponding to the protons of the 3-bromophenyl group, the cyclopentyl moiety, the amide linker, and the methylene (B1212753) bridge are expected.

Aromatic Region (δ 7.0-8.0 ppm): The 3-bromophenyl group will present a characteristic pattern. The proton at C2 (ortho to the amide) would likely appear as a singlet or a triplet with very small coupling constants around δ 7.8 ppm. The protons at C4 and C6 (meta and ortho to the bromine atom) and the proton at C5 (meta to both substituents) would produce a complex multiplet or distinct signals in the δ 7.1-7.5 ppm range.

Amide Proton (δ 7.5-8.5 ppm): A broad singlet corresponding to the N-H proton is anticipated, with its chemical shift being sensitive to solvent and concentration.

Aliphatic Region (δ 1.0-2.5 ppm): The cyclopentyl group and the adjacent methylene bridge protons would appear in this upfield region. The two protons of the -CH₂-CO group are expected around δ 2.2 ppm as a doublet, coupled to the methine proton of the cyclopentyl ring. The cyclopentyl methine proton (-CH-) would likely be a multiplet around δ 2.3-2.5 ppm. The remaining eight methylene protons of the cyclopentyl ring would produce overlapping multiplets between δ 1.2 and 1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ ppm) Predicted Multiplicity
Amide N-H 7.5 - 8.5 Broad Singlet
Aromatic H 7.0 - 7.8 Multiplets
Cyclopentyl -CH - 2.3 - 2.5 Multiplet
-CH ₂-C=O ~2.2 Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon is expected to resonate significantly downfield, typical for this functional group. rsc.org

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the 3-bromophenyl ring. The carbon atom attached to the nitrogen (C1) would appear near δ 139 ppm. The carbon bearing the bromine atom (C3) would be found further upfield, around δ 122 ppm. The other four aromatic carbons would have signals in the δ 120-131 ppm range. rsc.org

Aliphatic Carbons (δ 25-45 ppm): The signals for the cyclopentyl and methylene bridge carbons are expected in the upfield region. The -C H₂-CO carbon would likely be around δ 45 ppm, the cyclopentyl methine carbon (-C H-) around δ 43 ppm, and the cyclopentyl methylene carbons at approximately δ 33 and δ 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ ppm)
C =O (Amide) ~170
Aromatic C -N ~139
Aromatic C -Br ~122
Aromatic C -H 120 - 131
-C H₂-C=O ~45
Cyclopentyl -C H- ~43

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₆BrNO), the monoisotopic mass is calculated to be 281.0466 g/mol . A key feature in the mass spectrum would be the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. nist.gov Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the cyclopentylacetyl group or the 3-bromoaniline (B18343) moiety.

Table 3: Predicted HRMS Data for this compound

Property Value
Molecular Formula C₁₃H₁₆BrNO
Monoisotopic Mass 281.0466
[M]⁺ Peak (for ⁷⁹Br) 281.0466
[M+2]⁺ Peak (for ⁸¹Br) 283.0445

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule, as different bonds vibrate at characteristic frequencies.

For this compound, the IR spectrum is expected to show several characteristic absorption bands:

N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclopentyl ring.

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹.

N-H Bend (Amide II): A significant band located around 1550 cm⁻¹.

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region indicating the aromatic ring.

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch ~3300 Medium-Strong
Aromatic C-H Stretch >3000 Medium
Aliphatic C-H Stretch <3000 Medium-Strong
Amide C=O Stretch 1650 - 1680 Strong
Amide N-H Bend ~1550 Medium-Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state by mapping electron density to reveal precise atomic positions. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

Advanced Structural Analysis Techniques (e.g., Hirshfeld Surface Analysis, 2D Fingerprinting)

In the crystallographic research of this compound analogs, advanced techniques such as Hirshfeld surface analysis (HSA) and 2D fingerprinting are instrumental for a detailed understanding of intermolecular interactions. mdpi.com These methods provide a visual and quantitative assessment of how molecules are arranged in a crystal lattice and the nature of the forces that govern this packing.

Hirshfeld Surface Analysis (HSA)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, thereby defining a region in space where a molecule is in contact with its neighbors. The surface is often mapped with properties like dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms.

The dnorm surface displays a color spectrum:

Red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, often highlighting strong interactions like hydrogen bonds. mdpi.com

White regions represent contacts approximately equal to the van der Waals radii. mdpi.com

Blue regions signify contacts longer than the van der Waals radii. mdpi.com

For instance, in the analysis of related bromophenylacetamide derivatives, red spots on the dnorm surface are typically observed near the oxygen and hydrogen atoms of the amide group, confirming the presence of N—H⋯O hydrogen bonds which are a key feature of the crystal packing. nih.gov Similarly, interactions involving the bromine atom, such as Br⋯H contacts, are also visualized. nih.gov

Another useful mapping on the Hirshfeld surface is the shape index. This property helps to identify complementary hollows and bumps on the surface of interacting molecules, which are characteristic of π-π stacking interactions. nih.govnih.gov The presence of adjacent red and blue triangles in the shape-index map is a clear indicator of such stacking. nih.gov

2D Fingerprint Plots

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts in a crystal. researchgate.netcrystalexplorer.net Each point on the plot corresponds to a specific (di, de) pair, and the color of the plot indicates the relative frequency of that pair on the surface. crystalexplorer.net By decomposing the full fingerprint plot, the contributions of specific types of atomic contacts can be isolated and quantified. researchgate.net

For example, a typical analysis of a related brominated organic compound might yield the following distribution of intermolecular contacts:

Intermolecular ContactContribution (%)Characteristic Feature on Fingerprint Plot
H⋯H19.2%Large, diffuse region
Cl⋯H/H⋯Cl23.6%Sharp "wings" or "spikes"
C⋯H/H⋯C12.0%"Wings" located further from the diagonal
Br⋯H/H⋯Br14.2%Distinct "wings" or "spikes"
O⋯H/H⋯O8.0%Sharp "spikes" indicating hydrogen bonds
C⋯C14.8%Indicates π-π stacking

Note: The data in this table is illustrative and represents findings for a bromochalcone analog, (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, to demonstrate the type of data obtained from 2D fingerprinting. nih.gov

The analysis of a bromophenyl-containing acetamide (B32628) analog revealed the following contributions, highlighting the dominance of hydrogen- and halogen-related contacts:

Intermolecular ContactContribution (%) in a Bromophenyl Analog nih.gov
H⋯H19.5%
N⋯H17.3%
C⋯H15.5%
Br⋯H11.7%
O⋯H11.0%

These quantitative insights are crucial for crystal engineering, allowing researchers to understand how modifications to the molecular structure, such as changing substituents on the phenyl ring or altering the cycloalkyl group, can influence the supramolecular architecture and, consequently, the material's properties. The combination of Hirshfeld surfaces and 2D fingerprint plots provides a comprehensive picture of the intermolecular forces that stabilize the crystal structures of this compound and its analogs.

Information regarding the pre-clinical biological activity of this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and databases, no studies detailing the anti-proliferative, cytotoxic, antimicrobial, or antiparasitic activities of the specific compound this compound were identified. The research that is available focuses on related analogs, which, while sharing some structural similarities, are not the compound of interest.

Therefore, it is not possible to provide an article with the requested detailed analysis and data tables for this compound. The scientific community has not published research on the biological activities outlined in the query for this particular molecule.

Future Research Directions and Applications in Medicinal Chemistry

Exploration of Novel Therapeutic Applications beyond Current Findings

N-(3-bromophenyl)-2-cyclopentylacetamide, also identified in research as TR-57, has emerged as a potent activator of the mitochondrial caseinolytic protease P (ClpP). nih.govpatsnap.comnih.govtandfonline.comflinders.edu.au This mechanism of action has positioned it as a compound with significant anti-cancer potential. patsnap.comnih.gov Studies have demonstrated its efficacy in various cancer models, including triple-negative breast cancer and chronic lymphocytic leukemia (CLL). nih.govtandfonline.com In CLL, TR-57 has shown effectiveness as a single agent and in combination with existing therapies like venetoclax, even in in vitro conditions that mimic the tumor microenvironment. nih.govtandfonline.com

Future research will likely focus on expanding the therapeutic scope of this compound beyond its current applications. Given its role as a mitochondrial-targeting agent, its potential in other diseases characterized by mitochondrial dysfunction could be a fruitful area of investigation. nih.govnih.govfrontiersin.org For instance, neurodegenerative diseases, certain metabolic disorders, and other types of cancers where mitochondrial homeostasis is compromised could be explored as potential new indications. acs.orgmayoclinic.org The ability of ClpP activators to induce the unfolded protein response and inhibit critical signaling pathways like AKT and ERK1/2 further broadens the spectrum of diseases where this compound could be therapeutically relevant. nih.govtandfonline.com

Rational Design and Synthesis of Advanced Derivatives with Enhanced Efficacy or Selectivity

The development of advanced derivatives of this compound with improved efficacy or selectivity is a key future direction. This process involves the rational design and synthesis of new molecules based on the structure-activity relationships (SAR) of the parent compound. researchgate.netmdpi.commdpi.com While specific SAR studies for this compound are not extensively published, research on analogous ClpP activators, such as ONC201, provides valuable insights. researchgate.netnih.gov

The synthesis of these derivatives would likely follow established methods for amide bond formation, a fundamental reaction in medicinal chemistry. General synthetic routes for N-phenylacetamide derivatives often involve the coupling of a substituted aniline (B41778) with a carboxylic acid or its activated form. acs.org

Table 1: Potential Modifications for Derivative Synthesis

Molecular ComponentPotential ModificationsDesired Outcome
Bromophenyl RingSubstitution with other halogens (F, Cl, I), alkyl groups, or electron-withdrawing/donating groups.Enhanced binding to ClpP, improved selectivity, altered electronic properties.
Cyclopentyl GroupRing expansion or contraction, introduction of substituents.Modified lipophilicity, improved pharmacokinetic profile.
Acetamide (B32628) LinkerVariation of the linker length, introduction of conformational constraints.Optimized spatial orientation for target engagement.

This table presents hypothetical modifications based on general principles of medicinal chemistry for the purpose of illustrating potential research directions.

Development of Robust Analytical Methods for Quantitative Analysis in Research Settings

To facilitate further research and development, robust analytical methods for the quantitative analysis of this compound in various research settings are essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard and powerful technique for the quantification of small molecules in complex biological matrices. nih.govmdpi.comnih.govmedchemexpress.comiiarjournals.orgresearchgate.net

The development of such a method would involve several key steps, including:

Method Optimization: Selecting the appropriate HPLC column, mobile phase composition, and gradient to achieve optimal separation of the analyte from other components in the sample.

Mass Spectrometry Detection: Tuning the mass spectrometer for sensitive and specific detection of the compound, often using techniques like multiple reaction monitoring (MRM) for quantitative analysis. acs.org

Sample Preparation: Developing efficient extraction procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the compound from biological matrices like plasma or tissue homogenates. frontiersin.orgacs.org

Method Validation: Ensuring the method is accurate, precise, linear, and robust according to established guidelines.

While a specific validated HPLC-MS method for this compound is not detailed in the available literature, methods for other acetamide herbicides and related compounds have been described, providing a foundational methodology that could be adapted. nih.govmdpi.com

Investigation of Bioavailability and Pharmacokinetic Parameters in Pre-clinical Models for Research Compounds

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a research tool and potential therapeutic agent. flinders.edu.auacs.orgmedchemexpress.com Preclinical studies in animal models are necessary to determine key pharmacokinetic parameters. flinders.edu.auacs.orgmedchemexpress.com

There is currently a lack of publicly available data on the bioavailability and pharmacokinetic profile of this compound. However, studies on other ClpP activators, such as CLPP-1071, have reported favorable pharmacokinetic properties, including oral bioavailability, which is a desirable characteristic for drug candidates. acs.orgnih.gov Future research on this compound would need to include comprehensive in vivo pharmacokinetic studies to assess parameters such as:

Table 2: Key Pharmacokinetic Parameters for Investigation

ParameterDescription
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.
Area Under the Curve (AUC) The total drug exposure over time.
Half-life (t1/2) The time required for the drug concentration in the body to be reduced by half.
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

This table outlines standard pharmacokinetic parameters that would need to be determined in preclinical studies.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound can be achieved through the integration of multi-omics data. nih.govuniprot.orgmdpi.comCurrent time information in Boyabat, TR.pluto.bionih.govmdpi.comresearchgate.net Studies on TR-57 and the related compound ONC201 have already employed this approach, combining proteomics, transcriptomics, and metabolomics to elucidate the downstream effects of ClpP activation in cancer cells. nih.gov

These multi-omics analyses have revealed that ClpP activation by TR-57 leads to significant and broad changes in mitochondrial processes. nih.gov For instance, proteomics data has shown the downregulation of numerous mitochondrial proteins, including those involved in mitochondrial translation and matrix proteins. nih.gov Metabolomic analysis has identified alterations in key metabolic pathways, such as the TCA cycle, amino acid biosynthesis, and heme biosynthesis. nih.gov

Future research can build upon these findings by:

Performing more in-depth and time-resolved multi-omics studies to map the dynamic cellular response to the compound.

Integrating additional omics layers, such as genomics and epigenomics, to gain a more holistic view of the drug's effects. pluto.bio

Utilizing advanced bioinformatics and systems biology approaches to model the complex molecular networks perturbed by the compound. mdpi.compluto.bio

This integrated approach will not only refine our understanding of how this compound exerts its anti-cancer effects but may also help in identifying biomarkers for patient stratification and predicting potential resistance mechanisms. pluto.bio

Q & A

Q. What are the recommended synthetic routes for N-(3-bromophenyl)-2-cyclopentylacetamide?

Methodological Answer : The synthesis typically involves coupling 3-bromoaniline with cyclopentylacetic acid derivatives. A two-step protocol is common:

  • Step 1 : Activation of cyclopentylacetic acid using carbodiimide reagents (e.g., EDCI) and HOBt to form an active ester intermediate.
  • Step 2 : Amide bond formation with 3-bromoaniline under inert conditions (N₂ atmosphere) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product. Validate purity using HPLC (>95%) and confirm structure via 1H^1H-/13C^{13}C-NMR .

Q. How can researchers characterize the crystallographic structure of this compound?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water).
  • Collect diffraction data using a MoKα radiation source (λ = 0.71073 Å) and refine using software like SHELXL.
  • Analyze intermolecular interactions (e.g., hydrogen bonds, Br···π contacts) to understand packing behavior. For N-(3-bromophenyl)acetamide analogs, orthogonal space groups (e.g., P2₁2₁2₁) with Z = 8 are common .

Q. What solvents are optimal for solubility and stability studies?

Methodological Answer :

  • Solubility : Test in DMSO (high solubility for biological assays), chloroform, and ethyl acetate. Avoid aqueous buffers (low solubility).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cyclopentyl groups enhance steric protection against hydrolysis compared to linear alkyl chains .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer :

  • Step 1 : Verify solvent effects. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding.
  • Step 2 : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For bromophenyl derivatives, 3J^3J-coupling between Br and adjacent protons can complicate splitting .
  • Step 3 : Compare with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) to identify conformational isomers .

Q. What strategies improve synthetic yield in large-scale preparations?

Methodological Answer :

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of cyclopentylacetic acid to 3-bromoaniline to drive reaction completion.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling in case of side reactions.
  • Scale-up adjustments : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency. Documented yields for analogs range from 65–78% .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer :

  • Core modifications : Synthesize derivatives with substituents on the cyclopentyl ring (e.g., methyl, hydroxyl) or bromophenyl group (e.g., Cl, NO₂).
  • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Data analysis : Use multivariate regression to correlate logP, steric bulk (molar refractivity), and IC₅₀ values. For bromophenyl analogs, halogen bonding often enhances target affinity .

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